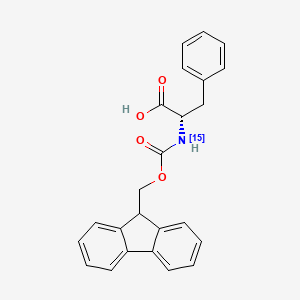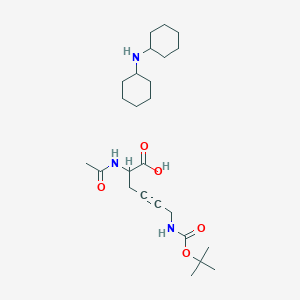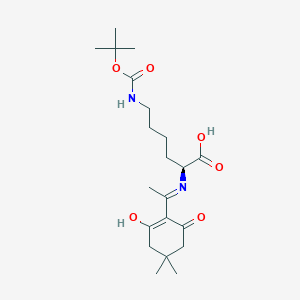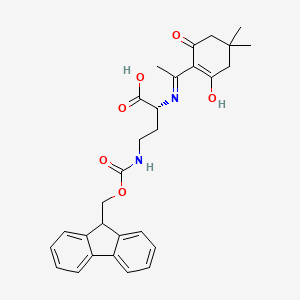
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone
Vue d'ensemble
Description
“(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine” which is a solid compound with a molecular formula of C9H18N2O2 and a molecular weight of 186.261.
Synthesis Analysis
There is no specific information available on the synthesis of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone”. However, tert-butyloxycarbonyl (Boc) protected amino acids are commonly used in peptide synthesis2.Molecular Structure Analysis
The molecular structure of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is not readily available. However, a related compound, “(3S)-(-)-1-(tert-Butoxycarbonyl)-3-aminopyrrolidine” has a molecular formula of C9H18N2O2 and a molecular weight of 186.263.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone”. However, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis4.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” are not readily available. However, a related compound, “(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine” is a solid at 20 degrees Celsius and should be stored under inert gas5.Safety And Hazards
The safety and hazards of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” are not readily available. However, a related compound, “(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine” can cause skin and eye irritation5.
Orientations Futures
There is no specific information available on the future directions of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone”. However, research on tert-butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis is ongoing4.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQCGACMYIDJE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

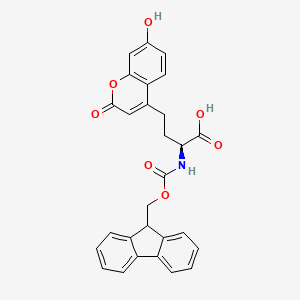
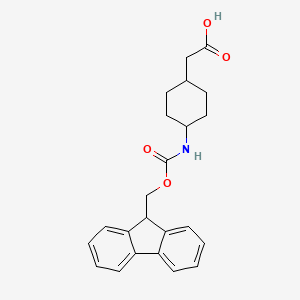
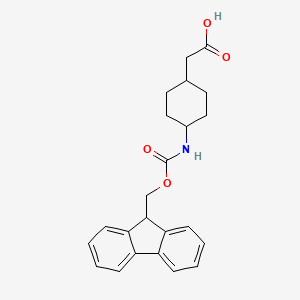
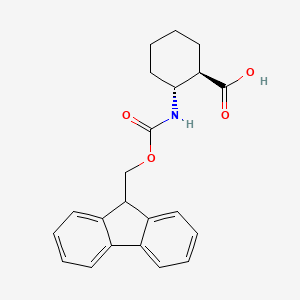
![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
